2-Chlor-5-methyl-1,3,4-thiadiazol

Übersicht

Beschreibung

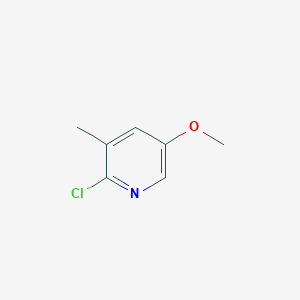

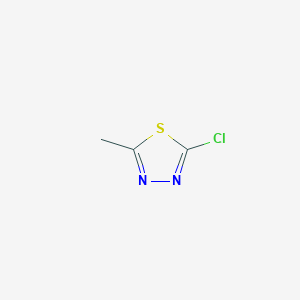

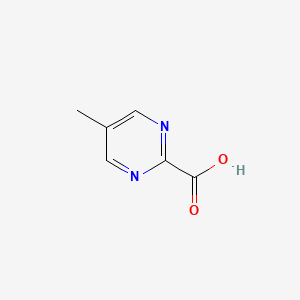

2-Chloro-5-methyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 53645-94-6. It has a molecular weight of 134.59 . The IUPAC name for this compound is 2-chloro-5-methyl-1,3,4-thiadiazole .

Molecular Structure Analysis

The molecular formula of 2-Chloro-5-methyl-1,3,4-thiadiazole is C3H3ClN2S . The SMILES string representation is CC1=NN=C(S1)Cl .Physical And Chemical Properties Analysis

2-Chloro-5-methyl-1,3,4-thiadiazole has a density of 1.4±0.1 g/cm3, a boiling point of 221.5±23.0 °C at 760 mmHg, and a flash point of 87.7±22.6 °C . Its molar refractivity is 30.5±0.3 cm3, and it has a polar surface area of 54 Å2 .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

„2-Chlor-5-methyl-1,3,4-thiadiazol“-Derivate wurden auf ihre potenzielle Antitumoraktivität untersucht. Diese Verbindungen können Prozesse im Zusammenhang mit der DNA-Replikation stören und so die Replikation von Krebszellen hemmen. Die zytotoxischen Eigenschaften von Thiadiazol-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Antitumormittel .

Antibakterielle Aktivität

Forschungen haben gezeigt, dass 1,3,4-Thiadiazol-Derivate eine signifikante antibakterielle Aktivität aufweisen. Sie wurden gegen verschiedene Bakterienstämme getestet und es wurde festgestellt, dass sie das Wachstum von Bakterien wie Klebsiella pneumoniae und Staphylococcus hominis hemmen. Dies macht sie wertvoll für die Entwicklung neuer antibakterieller Medikamente .

Antimikrobielle Eigenschaften

Das Thiadiazol-Gerüst ist bekannt für seine antimikrobiellen Eigenschaften. Medikamente mit diesem Gerüst, wie Sulfamethoxazol und Acetazolamid, haben vielfältige biologische Wirkungen. Das Vorhandensein des Thiadiazol-Moleküls in diesen Verbindungen trägt zu ihrer Wirksamkeit gegen mikrobielle Infektionen bei .

Umweltmonitoring

„this compound“ wurde als molekulare Sonde für die selektive Erkennung von Chromverbindungen in Umweltproben verwendet. Diese Anwendung ist entscheidend für die Überwachung der Umweltverschmutzung und die Sicherstellung der Umweltsicherheit .

Entzündungshemmende und analgetische Wirkungen

Thiadiazol-Derivate sind auch bekannt für ihre entzündungshemmenden und analgetischen Wirkungen. Sie können zur Entwicklung neuer Medikamente verwendet werden, die Schmerzen lindern und Entzündungen reduzieren, was für die Behandlung verschiedener chronischer Erkrankungen von Vorteil ist .

Antifungal- und Antituberkulose-Aktivität

Diese Verbindungen haben sich als vielversprechend bei der Behandlung von Pilzinfektionen und Tuberkulose erwiesen. Ihre Fähigkeit, das Wachstum von Pilzen und Mykobakterien zu hemmen, macht sie zu potenziellen Kandidaten für neue antimykotische und antituberkulose Therapien .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that thiadiazole derivatives, which include 2-chloro-5-methyl-1,3,4-thiadiazole, have been found to exhibit a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . Moreover, the methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .

Biochemical Pathways

It’s known that thiazole derivatives, including 2-chloro-5-methyl-1,3,4-thiadiazole, can interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 134587 Da , which is within the range generally favorable for good bioavailability.

Result of Action

It’s known that thiadiazole derivatives can exhibit a wide range of biological activities, including cytotoxic effects .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Biochemische Analyse

Biochemical Properties

2-Chloro-5-methyl-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as heat shock protein 90 (Hsp90), which is involved in protein folding and stabilization . By inhibiting Hsp90, 2-Chloro-5-methyl-1,3,4-thiadiazole can disrupt the function of several oncoproteins, leading to potential anticancer effects . Additionally, this compound can interact with DNA, thereby affecting DNA replication and transcription processes .

Cellular Effects

2-Chloro-5-methyl-1,3,4-thiadiazole exhibits cytotoxic properties against various cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma . It disrupts cellular processes by interfering with DNA replication and inducing apoptosis in cancer cells . Furthermore, this compound can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The impact on cell signaling pathways includes the inhibition of key proteins involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of 2-Chloro-5-methyl-1,3,4-thiadiazole involves its binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . For instance, the inhibition of Hsp90 results in the degradation of several oncoproteins, thereby exerting anticancer effects . Additionally, 2-Chloro-5-methyl-1,3,4-thiadiazole can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription . These interactions at the molecular level contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-methyl-1,3,4-thiadiazole have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-methyl-1,3,4-thiadiazole remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, resulting in prolonged cytotoxic effects .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-methyl-1,3,4-thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, 2-Chloro-5-methyl-1,3,4-thiadiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced.

Metabolic Pathways

2-Chloro-5-methyl-1,3,4-thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound. The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 2-Chloro-5-methyl-1,3,4-thiadiazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by its physicochemical properties and interactions with cellular components . These factors determine the compound’s bioavailability and overall efficacy in biological systems.

Subcellular Localization

The subcellular localization of 2-Chloro-5-methyl-1,3,4-thiadiazole plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear proteins can lead to its accumulation in the nucleus, where it exerts its effects on DNA replication and transcription . The subcellular localization of 2-Chloro-5-methyl-1,3,4-thiadiazole is essential for understanding its precise mechanism of action and biological activity.

Eigenschaften

IUPAC Name |

2-chloro-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c1-2-5-6-3(4)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLGMBJDQYRJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513903 | |

| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53645-94-6 | |

| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)